molecular formula C12H6F6N2O B15164617 2,2'-Oxybis[6-(trifluoromethyl)pyridine] CAS No. 194673-14-8

2,2'-Oxybis[6-(trifluoromethyl)pyridine]

Cat. No.: B15164617
CAS No.: 194673-14-8
M. Wt: 308.18 g/mol
InChI Key: MYLLBDOIDPKSQK-UHFFFAOYSA-N
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Description

2,2’-Oxybis[6-(trifluoromethyl)pyridine] is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, connected via an oxygen bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Oxybis[6-(trifluoromethyl)pyridine] typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with a suitable base to replace the chlorine atom with an oxygen atom, forming the desired compound. This reaction generally requires high temperatures and strong bases to proceed efficiently .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain the necessary reaction conditions and ensure consistent product quality. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Oxybis[6-(trifluoromethyl)pyridine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,2’-Oxybis[6-(trifluoromethyl)pyridine] has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-Oxybis[6-(trifluoromethyl)pyridine] exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Oxybis[6-(trifluoromethyl)pyridine] is unique due to its oxygen bridge, which imparts distinct chemical properties compared to other trifluoromethylpyridine derivatives.

Properties

CAS No.

194673-14-8

Molecular Formula

C12H6F6N2O

Molecular Weight

308.18 g/mol

IUPAC Name

2-(trifluoromethyl)-6-[6-(trifluoromethyl)pyridin-2-yl]oxypyridine

InChI

InChI=1S/C12H6F6N2O/c13-11(14,15)7-3-1-5-9(19-7)21-10-6-2-4-8(20-10)12(16,17)18/h1-6H

InChI Key

MYLLBDOIDPKSQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)OC2=CC=CC(=N2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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